4-(1-Methyl-1-nitroethyl)pyridine
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Overview
Description
4-(1-Methyl-1-nitroethyl)pyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include a nitro group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-nitroethyl)pyridine typically involves the nitration of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-nitroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: 4-(1-Amino-1-methylethyl)pyridine.
Reduction: this compound oxide.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
4-(1-Methyl-1-nitroethyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1-nitroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and affecting its binding affinity to target molecules. The methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitropyridine: Lacks the methyl group, affecting its steric properties and reactivity.
4-(1,1-Dimethyl-2-nitroethyl)benzene: Contains a similar nitroethyl group but attached to a benzene ring instead of pyridine.
Uniqueness
4-(1-Methyl-1-nitroethyl)pyridine is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
37387-93-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-(2-nitropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,10(11)12)7-3-5-9-6-4-7/h3-6H,1-2H3 |
InChI Key |
JWGIWURNZVFPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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